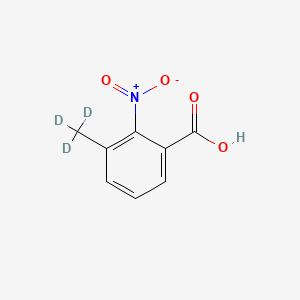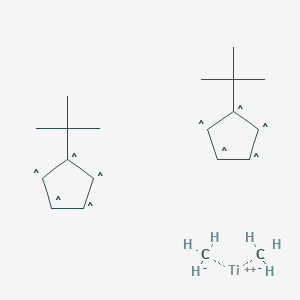
Dimethylbis(t-butylcyclopentadienyl)titanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is an organometallic compound with the chemical formula [(C₄H₉)C₅H₄]₂Ti(CH₃)₂. It is known for its unique structure, where titanium is coordinated with two t-butylcyclopentadienyl ligands and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of t-butylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures. The compound is produced in high purity, often exceeding 98%, to ensure its effectiveness in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides and other ligands can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted organometallic complexes, and reduced titanium species .
Wissenschaftliche Forschungsanwendungen
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which Dimethylbis(t-butylcyclopentadienyl)titanium(IV) exerts its effects involves the coordination of the titanium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include interactions with organic substrates and the activation of small molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylaminotitanium Trichloride
- Bis(cyclopentadienyl) Titanium Difluoride
- Methyltitanium Triisopropoxide
- Titanium(IV) Butoxide
Uniqueness
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other titanium compounds. Its t-butylcyclopentadienyl ligands offer steric protection, enhancing its stability and making it suitable for various applications .
Eigenschaften
Molekularformel |
C20H32Ti |
|---|---|
Molekulargewicht |
320.3 g/mol |
InChI |
InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
AHKRHRZBKKHTFG-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


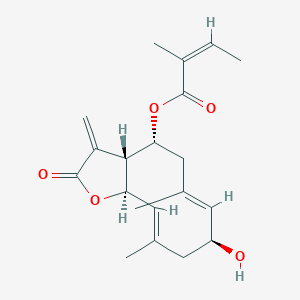
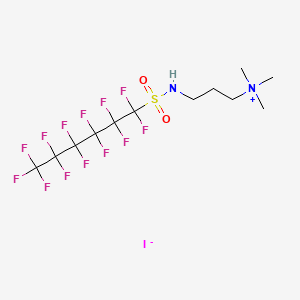


![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
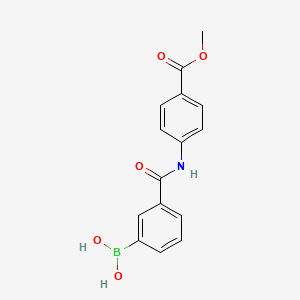
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
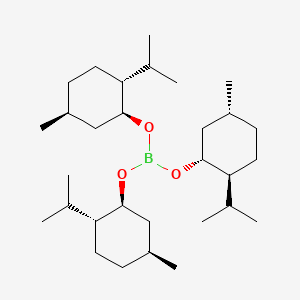
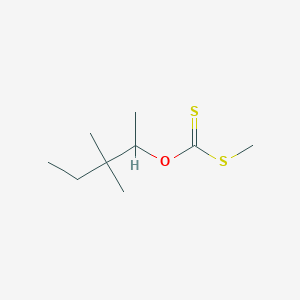

![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)

